4-(1H-indazol-1-yl)benzoic acid
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Overview
Description
4-(1H-indazol-1-yl)benzoic acid is a heterocyclic compound that features an indazole ring fused to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-indazol-1-yl)benzoic acid typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of hydrazine and various catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-indazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
4-(1H-indazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can result in the inhibition of enzyme activity or the blocking of receptor signaling, leading to various therapeutic effects .
Comparison with Similar Compounds
- 4-(1H-imidazol-1-yl)benzoic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Comparison: 4-(1H-indazol-1-yl)benzoic acid is unique due to the presence of the indazole ring, which imparts distinct biological activities compared to other similar compounds. For instance, while 4-(1H-imidazol-1-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid also exhibit biological activities, the specific interactions and efficacy can vary significantly due to differences in their chemical structures .
Properties
CAS No. |
838820-85-2 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-indazol-1-ylbenzoic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-5-7-12(8-6-10)16-13-4-2-1-3-11(13)9-15-16/h1-9H,(H,17,18) |
InChI Key |
STFHKUYXOIKARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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